2,3-Dibromo-4-(bromomethyl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Dibromo-4-(bromomethyl)pyridine: is a halogenated pyridine derivative with the molecular formula C₆H₄Br₃N . This compound is characterized by the presence of three bromine atoms attached to the pyridine ring, making it a valuable intermediate in organic synthesis and various chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dibromo-4-(bromomethyl)pyridine typically involves the bromination of 4-(bromomethyl)pyridine. One common method is the use of N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction is carried out in a solvent like carbon tetrachloride (CCl₄) under reflux conditions .
Industrial Production Methods: Industrial production of this compound may involve similar bromination techniques but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial processes may incorporate advanced purification techniques to ensure the high quality of the final product .
Chemical Reactions Analysis
Types of Reactions: 2,3-Dibromo-4-(bromomethyl)pyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atoms can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the bromine atoms to hydrogen or other functional groups.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide (NaN₃) or potassium thiocyanate (KSCN) in polar aprotic solvents.
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Major Products:
Nucleophilic Substitution: Formation of substituted pyridines.
Oxidation: Pyridine N-oxides.
Reduction: Dehalogenated pyridines.
Scientific Research Applications
Chemistry: 2,3-Dibromo-4-(bromomethyl)pyridine is used as a building block in the synthesis of complex organic molecules. It serves as a precursor for the preparation of various pyridine derivatives through substitution and coupling reactions .
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. Its derivatives may exhibit biological activities such as antimicrobial, antiviral, or anticancer properties .
Industry: The compound finds applications in the production of agrochemicals, dyes, and specialty chemicals. Its reactivity and versatility make it a valuable intermediate in the synthesis of functional materials .
Mechanism of Action
The mechanism of action of 2,3-Dibromo-4-(bromomethyl)pyridine involves its ability to undergo nucleophilic substitution reactions. The bromine atoms act as leaving groups, allowing nucleophiles to attack the electrophilic carbon atoms. This reactivity is facilitated by the electron-withdrawing nature of the bromine atoms, which enhances the electrophilicity of the pyridine ring .
Comparison with Similar Compounds
- 2,6-Dibromopyridine
- 4-(Bromomethyl)pyridine
- 2,6-Dibromo-4-(bromomethyl)pyridine
Comparison: 2,3-Dibromo-4-(bromomethyl)pyridine is unique due to the specific positioning of the bromine atoms on the pyridine ring. This arrangement influences its reactivity and the types of reactions it can undergo. Compared to 2,6-dibromopyridine, the 2,3-dibromo derivative has different electronic properties and steric effects, leading to distinct reaction pathways and products .
Properties
Molecular Formula |
C6H4Br3N |
---|---|
Molecular Weight |
329.81 g/mol |
IUPAC Name |
2,3-dibromo-4-(bromomethyl)pyridine |
InChI |
InChI=1S/C6H4Br3N/c7-3-4-1-2-10-6(9)5(4)8/h1-2H,3H2 |
InChI Key |
VZKSPJNUYXZQAN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C(=C1CBr)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.